molecular formula C16H16N4O3S2 B8685561 Acetamide, N-[5-[3-(1H-imidazol-1-YL)-4-(methylsulfonyl)phenyl]-4-methyl-2-thiazolyl]- CAS No. 593959-35-4

Acetamide, N-[5-[3-(1H-imidazol-1-YL)-4-(methylsulfonyl)phenyl]-4-methyl-2-thiazolyl]-

Cat. No. B8685561
M. Wt: 376.5 g/mol
InChI Key: SQWAXHGWLCYBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-[5-[3-(1H-imidazol-1-YL)-4-(methylsulfonyl)phenyl]-4-methyl-2-thiazolyl]- is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-[5-[3-(1H-imidazol-1-YL)-4-(methylsulfonyl)phenyl]-4-methyl-2-thiazolyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[5-[3-(1H-imidazol-1-YL)-4-(methylsulfonyl)phenyl]-4-methyl-2-thiazolyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

593959-35-4

Product Name

Acetamide, N-[5-[3-(1H-imidazol-1-YL)-4-(methylsulfonyl)phenyl]-4-methyl-2-thiazolyl]-

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[5-(3-imidazol-1-yl-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C16H16N4O3S2/c1-10-15(24-16(18-10)19-11(2)21)12-4-5-14(25(3,22)23)13(8-12)20-7-6-17-9-20/h4-9H,1-3H3,(H,18,19,21)

InChI Key

SQWAXHGWLCYBIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CC(=C(C=C2)S(=O)(=O)C)N3C=CN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of N-[5-(3-fluoro-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide (AF1) (5.0 g, 15 mmol), imidazole (2.07 g, 30 mmol) and caesium carbonate (9.93 g, 30 mmol) in dry NMP (30 ml) is heated under argon at 135° C. for 18 hours. The reaction mixture is then poured onto water (50 ml) whereupon the titled product precipitates and is recrystalfised from ethanol-water.
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30 mL
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Synthesis routes and methods II

Procedure details

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